Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
CAS No.: 1243461-51-9
Cat. No.: VC3413144
Molecular Formula: C20H21BrN2O2
Molecular Weight: 401.3 g/mol
* For research use only. Not for human or veterinary use.
![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate - 1243461-51-9](/images/structure/VC3413144.png)
Specification
CAS No. | 1243461-51-9 |
---|---|
Molecular Formula | C20H21BrN2O2 |
Molecular Weight | 401.3 g/mol |
IUPAC Name | benzyl 7-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Standard InChI | InChI=1S/C20H21BrN2O2/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2 |
Standard InChI Key | KZKLFTYTLKBZLX-UHFFFAOYSA-N |
SMILES | C1CN(CCC12CNC3=C2C=CC=C3Br)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES | C1CN(CCC12CNC3=C2C=CC=C3Br)C(=O)OCC4=CC=CC=C4 |
Introduction
Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which combines an indoline and piperidine ring system with a bromine atom and a benzyl ester group. The compound is notable for its potential applications in pharmacological research due to its structural features that allow for diverse interactions with biological targets.
Synthesis and Chemical Reactivity
The synthesis of Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate typically involves several key steps, although specific detailed synthesis protocols are not widely documented in the available literature. The presence of the carboxylate group enhances its chemical reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Research Findings and Future Directions
While detailed research findings specific to Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate are scarce, its structural similarity to other spiroindoline derivatives suggests potential biological activities. Further studies are necessary to explore its interactions with biological targets and to assess its efficacy in various therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume